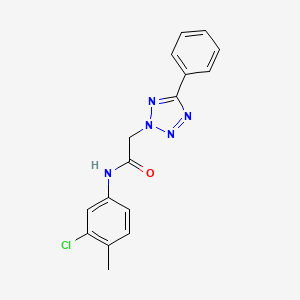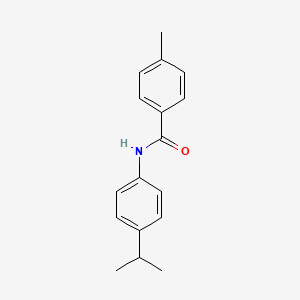![molecular formula C18H19N3OS B5741672 N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5741672.png)
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide, commonly known as DAPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of carbonothioyl compounds and has been extensively studied for its biochemical and physiological effects.
科学的研究の応用
DAPH has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DAPH is in the field of cancer research. Studies have shown that DAPH has anti-cancer properties and can induce apoptosis in cancer cells. DAPH has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
作用機序
The mechanism of action of DAPH is not fully understood. However, studies have shown that DAPH inhibits the activity of protein kinase C (PKC) and induces the production of reactive oxygen species (ROS) in cancer cells. PKC is a family of enzymes that play a crucial role in cell signaling and regulation. Inhibition of PKC activity by DAPH leads to the induction of apoptosis in cancer cells. The production of ROS by DAPH also contributes to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DAPH has been shown to have various biochemical and physiological effects. Studies have shown that DAPH can induce apoptosis in cancer cells by activating the caspase cascade. DAPH has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In addition, DAPH has been shown to inhibit angiogenesis, which is the process of formation of new blood vessels, in cancer cells.
実験室実験の利点と制限
DAPH has several advantages as a research tool. It is relatively easy to synthesize and has a high yield. DAPH is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, DAPH has some limitations as a research tool. It is highly toxic and must be handled with care. In addition, DAPH has limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on DAPH. One area of research is the development of DAPH analogs with improved properties. Another area of research is the identification of the molecular targets of DAPH. Studies have shown that DAPH inhibits the activity of PKC, but the exact mechanism of inhibition is not fully understood. Further research is needed to elucidate the mechanism of action of DAPH. In addition, more studies are needed to evaluate the potential applications of DAPH in other fields of scientific research.
合成法
The synthesis of DAPH involves the reaction between 4-(dimethylamino)benzenamine and 3-phenylacryloyl chloride in the presence of triethylamine and carbon disulfide. The reaction takes place in a two-phase system consisting of dichloromethane and water. The product is obtained in high yield after purification by column chromatography.
特性
IUPAC Name |
(E)-N-[[4-(dimethylamino)phenyl]carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-21(2)16-11-9-15(10-12-16)19-18(23)20-17(22)13-8-14-6-4-3-5-7-14/h3-13H,1-2H3,(H2,19,20,22,23)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSWBNZBPXNTCF-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-{[4-(dimethylamino)phenyl]carbamothioyl}-3-phenylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(butyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B5741593.png)
![N-4-pyridinyl-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5741606.png)
![N-[4-(aminocarbonyl)phenyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5741612.png)
![N,N-diethyl-N'-methyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B5741628.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5741632.png)
![4-[2-(1-hydroxy-2-naphthoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5741635.png)

![5-butyryl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5741646.png)
![4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5741650.png)

![1-{[benzyl(phenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5741668.png)
![3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5741676.png)

